N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide
Description
N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Properties
IUPAC Name |
N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS/c1-9-6-16-19-8-12(10(2)22(16)21-9)17(23)20-13-4-3-5-14-11(13)7-15(18)24-14/h6-8,13H,3-5H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEYNDNJLLDZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1)C(=O)NC3CCCC4=C3C=C(S4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene and pyrazolopyrimidine intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired chemical transformations occur efficiently.
Synthetic Routes and Reaction Conditions:
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Preparation of Benzothiophene Intermediate:
- Starting materials: 2-chlorobenzaldehyde and thiophene.
- Reaction: Friedel-Crafts acylation followed by cyclization.
- Conditions: Use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and anhydrous conditions.
-
Preparation of Pyrazolopyrimidine Intermediate:
- Starting materials: 2,7-dimethylpyrazole and a suitable pyrimidine derivative.
- Reaction: Condensation reaction.
- Conditions: Use of a base such as sodium hydride (NaH) and an aprotic solvent like dimethylformamide (DMF).
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Final Coupling Reaction:
- Reacting the benzothiophene and pyrazolopyrimidine intermediates.
- Conditions: Use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This may include continuous flow reactions, use of automated reactors, and implementation of green chemistry principles.
Chemical Reactions Analysis
N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation:
- Reagents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Conditions: Acidic or basic medium.
- Products: Oxidized derivatives with potential changes in the functional groups.
Reduction:
- Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Conditions: Anhydrous conditions.
- Products: Reduced derivatives, often leading to the formation of alcohols or amines.
Substitution:
- Reagents: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2).
- Conditions: Room temperature or slightly elevated temperatures.
- Products: Substituted derivatives with different halogen atoms.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
- Used in studies to understand its interaction with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
- Studied for its pharmacokinetics and pharmacodynamics.
Industry:
- Potential use in the development of new materials with specific properties.
- Investigated for its role in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:
Benzothiophene Derivatives: Known for their biological activity and use in drug development.
Pyrazolopyrimidine Derivatives: Studied for their potential as kinase inhibitors and other therapeutic applications.
Chlorinated Heterocycles: Investigated for their reactivity and use in various chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
